

4-Butyl-4'-methoxyazoxybenzene CAS number and identifiers

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Compound of Interest

Compound Name: 4-Butyl-4'-methoxyazoxybenzene

Cat. No.: B082983

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In-Depth Technical Guide: 4-Butyl-4'-methoxyazoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Butyl-4'-methoxyazoxybenzene is a thermotropic liquid crystal, a class of materials that exhibit intermediate phases between a crystalline solid and an isotropic liquid. Its primary significance lies in the field of materials science, particularly in the development of electro-optical devices. The molecular structure, consisting of a rigid core with flexible terminal groups, gives rise to its liquid crystalline properties, most notably a nematic phase. This document provides a comprehensive overview of the available technical information for **4-Butyl-4'-methoxyazoxybenzene**, focusing on its chemical identifiers, physicochemical properties, and a general synthesis approach. It is important to note that while this compound is well-known within the field of liquid crystals, detailed experimental protocols and extensive characterization data are not readily available in modern literature, likely due to its establishment as a foundational liquid crystal material in earlier research.

Chemical Identifiers and Properties

A clear identification of **4-Butyl-4'-methoxyazoxybenzene** is crucial for any research or development endeavor. There has been some ambiguity in the literature and commercial

sources regarding its CAS number. However, the most consistent identifier is CAS Number 11106-54-0.

Table 1: Chemical Identifiers for 4-Butyl-4'-methoxyazoxybenzene

Identifier Type	Value
CAS Number	11106-54-0
Molecular Formula	C ₁₇ H ₂₀ N ₂ O ₂
Molecular Weight	284.35 g/mol
Synonyms	4-Methoxy-4'-n-butylazoxybenzene, (4-Butylphenyl)(4-methoxyphenyl)diazene monoxide, Licristal Phase 4

Table 2: Physicochemical Properties of 4-Butyl-4'-methoxyazoxybenzene

Property	Value
Boiling Point (Predicted)	428.2 ± 55.0 °C
Density (Predicted)	1.06 ± 0.1 g/cm ³
Flash Point (Predicted)	229.2 ± 25.0 °C
LogP (Predicted)	4.97

Note: Much of the publicly available data on the physicochemical properties of **4-Butyl-4'-methoxyazoxybenzene** is predicted through computational models. Experimental data, especially regarding phase transition temperatures, is not consistently reported in readily accessible literature.

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of **4-Butyl-4'-methoxyazoxybenzene** is not explicitly available in contemporary scientific literature.

However, the synthesis of related p-alkoxy-p'-alkylazoxybenzenes generally follows a multi-step process. The following is a generalized experimental workflow based on the synthesis of similar azoxybenzene compounds.

General Synthesis Workflow for p-Alkoxy-p'-alkylazoxybenzenes

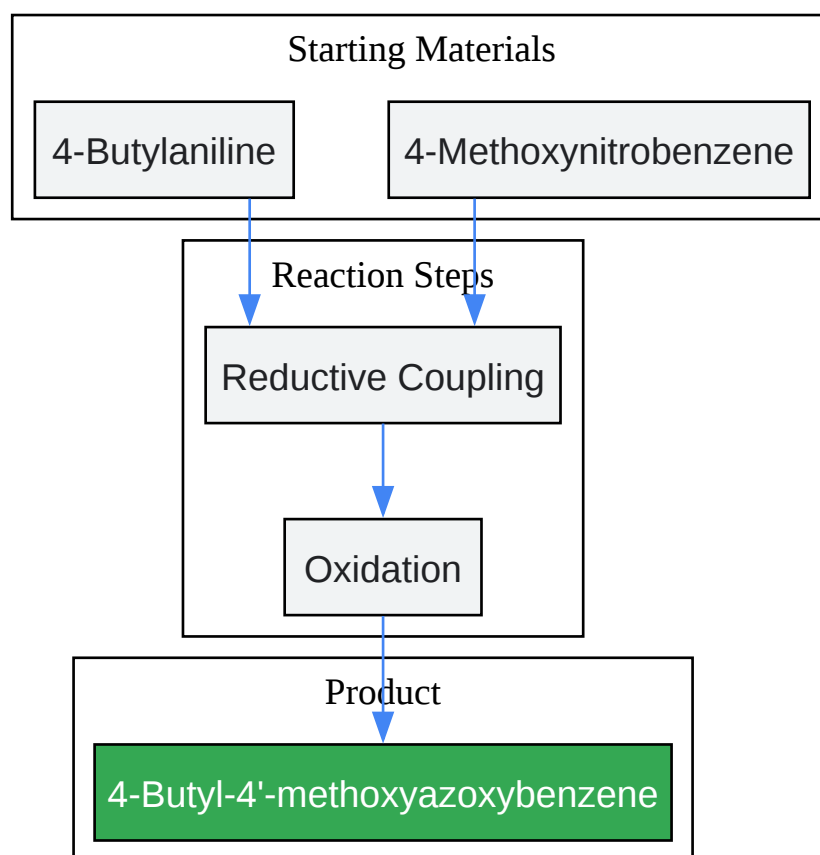
The synthesis of asymmetrical azoxybenzenes like **4-Butyl-4'-methoxyazoxybenzene** typically involves the coupling of a nitrosobenzene derivative with an aniline derivative, followed by oxidation, or the reduction of a dinitro compound. A common modern approach is the reductive coupling of a nitroaromatic compound with an aniline.

Step 1: Synthesis of 4-Butylaniline 4-Butylaniline can be prepared from 4-nitrobutylbenzene via reduction. Standard reduction methods, such as using tin and hydrochloric acid (Sn/HCl) or catalytic hydrogenation (H₂/Pd-C), are commonly employed.

Step 2: Synthesis of 4-Methoxynitrobenzene 4-Methoxynitrobenzene can be synthesized from p-nitrophenol by Williamson ether synthesis, reacting it with a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.

Step 3: Reductive Coupling and Oxidation A plausible route involves the condensation of 4-butaniline with 4-methoxynitrosobenzene (which can be formed in situ from 4-methoxynitrobenzene). The resulting azobenzene is then oxidized to the azoxybenzene. Alternatively, direct coupling methods that yield the azoxy compound exist.

Due to the lack of a specific protocol for the title compound, a generalized diagram for the synthesis of an asymmetrical azoxybenzene is provided below.



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Caption: Generalized synthesis workflow for **4-Butyl-4'-methoxyazoxybenzene**.

Liquid Crystalline Properties

The primary interest in **4-Butyl-4'-methoxyazoxybenzene** stems from its properties as a nematic liquid crystal. In the nematic phase, the rod-like molecules have long-range orientational order but no long-range positional order, allowing the material to flow like a liquid while exhibiting anisotropic properties, such as a variable refractive index. This behavior is the basis for its application in liquid crystal displays (LCDs). The addition of the butyl and methoxy groups to the azoxybenzene core lowers the melting point and modifies the nematic range compared to the parent compound.

Signaling Pathways and Drug Development Relevance

The audience for this guide includes drug development professionals. It is important to clarify that, based on available literature, **4-Butyl-4'-methoxyazoxybenzene** is a material primarily used in electro-optics and materials science. There is no evidence to suggest that it has any known biological activity or interacts with signaling pathways relevant to drug development. Its value to this audience may be in understanding the properties of liquid crystals for potential applications in drug delivery systems or as specialized formulation excipients, though this is not its primary use.

Conclusion

4-Butyl-4'-methoxyazoxybenzene is a well-established nematic liquid crystal with the primary CAS identifier 11106-54-0. While it has historical significance in the development of liquid crystal technologies, detailed public-domain information regarding its specific synthesis protocols and a comprehensive set of experimentally determined physicochemical properties is sparse. The provided information represents a consolidation of the available data and generalized scientific principles for this class of compounds. Researchers interested in this molecule would likely need to re-determine its properties and optimize a synthesis route based on established methods for related azoxybenzenes.

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